molecular formula C18H17NO6S B2988814 methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1359381-60-4

methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2988814
CAS RN: 1359381-60-4
M. Wt: 375.4
InChI Key: XAJKUHYINFNDBN-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that belongs to the class of benzothiazine derivatives. It is commonly referred to as DMBT and has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Cancer Research: Anticancer Agent Development

This compound has potential applications in cancer research, particularly in the development of anticancer agents. The structural motif of benzothiazine is recognized for its biological activity, which includes anticancer properties . The presence of the 3,5-dimethoxyphenyl group could potentially enhance these properties, making it a candidate for further study in the synthesis of novel chemotherapeutic agents.

Molecular Docking Studies: Enzyme Inhibition

Molecular docking studies are crucial for understanding the interaction between drugs and their target enzymes. The compound could be used in computational simulations to predict its binding affinity and inhibitory potential against various enzymes implicated in disease pathways .

Agrobacterium-Mediated Transformation: Gene Activation

In the field of genetic engineering, particularly in plant biotechnology, this compound could be used to activate virulence genes in the Agrobacterium tumefaciens Ti plasmid. This is a key step in Agrobacterium-mediated transformation, a common method for introducing foreign genes into plant genomes .

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The compound’s derivatives have been explored for their inhibitory activity against FGFR, which plays a significant role in tumor growth and angiogenesis. FGFR inhibitors are promising candidates for targeted cancer therapies .

Suzuki–Miyaura Coupling: Boron Reagent Selection

In organic synthesis, the Suzuki–Miyaura coupling reaction is a widely used method to form carbon-carbon bonds. The compound could be investigated as a potential boron reagent, contributing to the development of new reagents for this type of coupling reaction .

properties

IUPAC Name

methyl 4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c1-23-13-8-12(9-14(10-13)24-2)19-11-17(18(20)25-3)26(21,22)16-7-5-4-6-15(16)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJKUHYINFNDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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